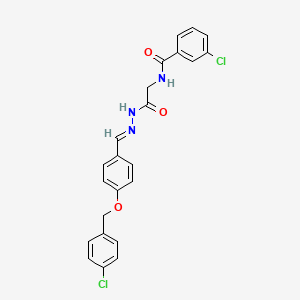![molecular formula C30H32ClN3O5S2 B12026954 11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026954.png)
11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is an organic compound with the molecular formula C21H25Cl2NO3S2. It belongs to the class of thiazolidinones and contains both a thiazolidine ring and a carboxylic acid group. The compound’s structure features a long aliphatic chain (undecanoic acid) attached to the thiazolidine ring.
Preparation Methods
Synthetic Routes: The synthesis of 11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves the reaction of acetylthiohexanoic acid or octanoic acid with sulfur. The resulting thiol compound is then reacted with 2,6-dichlorobenzaldehyde to form the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidine ring could yield the corresponding thiol or amine derivatives.
Substitution: The chlorine atoms in the benzylidene group may participate in substitution reactions.
- Thionyl chloride (SOCl2) : Used for chlorination reactions.
- Hydrogen peroxide (H2O2) : Employed in oxidation reactions.
- Hydrazine (N2H4) : Useful for reduction of the thiazolidine ring.
Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid finds applications in various fields:
- Chemistry : As a surfactant, it enhances wetting properties and dispersion.
- Materials Science : Its thiol group can participate in metal complexation, making it useful for preparing metal nanoparticles and modifying surfaces.
- Biological Research : Investigating its interactions with biological targets and pathways can provide insights into potential therapeutic applications.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is unique due to its specific substitution pattern, similar compounds include:
- 11-[(5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
Properties
Molecular Formula |
C30H32ClN3O5S2 |
|---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C30H32ClN3O5S2/c31-20-12-11-13-21(18-20)32-24(35)19-34-23-15-9-8-14-22(23)26(28(34)38)27-29(39)33(30(40)41-27)17-10-6-4-2-1-3-5-7-16-25(36)37/h8-9,11-15,18H,1-7,10,16-17,19H2,(H,32,35)(H,36,37)/b27-26- |
InChI Key |
NGOSXZOQOQJVKL-RQZHXJHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


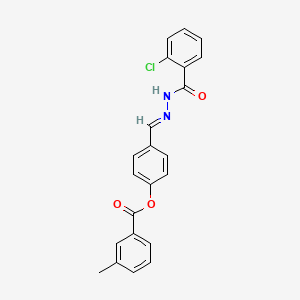
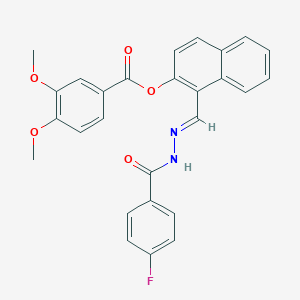
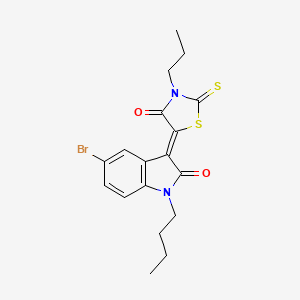
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)
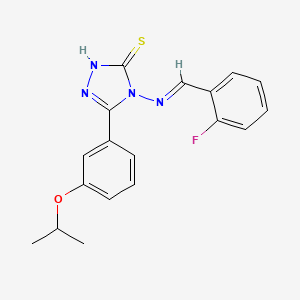
![[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B12026913.png)


![methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12026926.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026930.png)

